Metomidate Metomidate Methomidate is a member of imidazoles.
Brand Name: Vulcanchem
CAS No.: 5377-20-8
VCID: VC0535289
InChI: InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3
SMILES: CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

Metomidate

CAS No.: 5377-20-8

Cat. No.: VC0535289

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Metomidate - 5377-20-8

Specification

CAS No. 5377-20-8
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name methyl 3-(1-phenylethyl)imidazole-4-carboxylate
Standard InChI InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3
Standard InChI Key FHFZEKYDSVTYLL-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC
Canonical SMILES CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC
Appearance Solid powder

Introduction

Chemical Identity and Physicochemical Properties

Metomidate (CAS No. 5377-20-8) is characterized by the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. Its structural features include an imidazole ring substituted with a phenylethyl group and a methyl ester moiety, conferring both lipophilicity and metabolic stability. Key physicochemical parameters are summarized below:

PropertyValue
Boiling Point372.26°C (estimate)
Density1.13 g/cm³
Refractive Index1.6450 (estimate)
SolubilityChloroform, Methanol
pKa4.15 ± 0.23
Storage ConditionsRefrigerated

The compound exists as a colorless to pale yellow oil under standard conditions, with an InChI string of InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3 . Its enantiomeric form, (S)-metomidate hydrochloride (CAS No. 66392-65-2), is pharmacologically active and used in research settings .

Mechanism of Action: Targeting Steroidogenesis and Beyond

Metomidate exerts its effects through two distinct pathways:

Inhibition of Adrenal Steroidogenesis

As a potent inhibitor of CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), metomidate disrupts the final steps of cortisol and aldosterone synthesis . This inhibition occurs via competitive binding to the heme iron of these cytochrome P450 enzymes, effectively halting the conversion of 11-deoxycortisol to cortisol and deoxycorticosterone to aldosterone. In aquatic species, this suppression elevates melanocyte-stimulating hormone levels, leading to increased pigmentation—a phenomenon exploited in aquaculture anesthesia .

GABAergic Activity (Secondary Mechanism)

While etomidate primarily acts on GABAₐ receptors to induce sedation, metomidate’s GABAergic effects are less pronounced. Structural differences, particularly the methyl ester group, reduce its affinity for neural chloride channels, shifting its pharmacological profile toward endocrine modulation .

Applications in Veterinary and Human Medicine

Veterinary Anesthesia

Metomidate is widely used in veterinary practice due to its rapid onset (3–5 minutes) and short duration (20–30 minutes). Common applications include:

  • Fish sedation: Reduces handling stress during transport or surgical procedures while minimizing cortisol-induced immunosuppression .

  • Mammalian anesthesia: Often combined with α₂-adrenoceptor agonists (e.g., azaperone) to enhance muscle relaxation and analgesia in swine and rodents .

Diagnostic Imaging in Endocrinology

The development of [¹¹C]metomidate PET-CT has transformed the management of primary aldosteronism (PA). Key findings from the MATCH trial (NCT02945904) include :

Parameter[¹¹C]Metomidate PET-CTAdrenal Vein Sampling (AVS)
Sensitivity for APA*92%85%
Specificity89%78%
Predictive Accuracy91%82%
Complication Rate0%4.2%

*Aldosterone-producing adenoma

The tracer’s selectivity for CYP11B2-rich tissues enables precise localization of aldosterone-secreting lesions, outperforming AVS in predicting surgical outcomes (PASO criteria) . Patients with unilateral [¹¹C]metomidate uptake showed complete biochemical remission in 87% of cases post-adrenalectomy .

Synthesis and Radiolabeling

Chemical Synthesis

Metomidate is synthesized via a three-step process:

  • Imidazole alkylation: Reaction of 1-phenylethylamine with methyl 5-imidazolecarboxylate.

  • Esterification: Treatment with methanol under acidic conditions.

  • Chiral resolution: Separation of (S)-enantiomer using tartaric acid derivatives .

Radiolabeling for PET Imaging

The [¹¹C]metomidate production protocol involves :

  • Methylation: [¹¹C]Methyl iodide reacts with (R)-methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate in dimethylformamide.

  • Purification: HPLC separation achieves >99% radiochemical purity.

  • Dosage: 215 MBq (mean) administered intravenously, with PET imaging commencing 30 minutes post-injection.

Future Directions and Clinical Implications

Next-Generation Tracers

To address [¹¹C]metomidate’s short half-life (20 minutes), ¹⁸F-labeled analogs (e.g., [¹⁸F]CETO) are under investigation (NCT04529018). These agents offer:

  • Extended half-life (110 minutes vs. 20 minutes).

  • Improved signal-to-noise ratio in delayed imaging protocols.

Personalized Management of Hypertension

The MATCH trial demonstrated that [¹¹C]metomidate uptake correlates strongly with CYP11B2 expression (r = 0.81, P < 0.001), enabling non-invasive identification of patients likely to benefit from adrenalectomy . Integration with genetic testing (e.g., KCNJ5 mutations) may further refine treatment algorithms.

Environmental Impact in Aquaculture

Ongoing research evaluates metomidate’s ecotoxicological profile, particularly its persistence in aquatic ecosystems. Preliminary data suggest a half-life of 6–8 hours in seawater, necessitating optimized dosing regimens to minimize environmental accumulation.

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